N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Description
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride (CAS: 1236255-13-2) is a piperidine-derived compound featuring a 2-piperidinecarboxamide core substituted with a 2-hydroxy-1,1-dimethylethyl group. Its molecular formula is C₁₀H₂₁ClN₂O₂, with a molecular weight of 236.74 g/mol . This compound is marketed for pharmaceutical applications, though specific therapeutic indications remain undisclosed in the available literature .
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-5-3-4-6-11-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMTHDOKJOSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes.
Mode of Action
It is known to interact with its target, the tyrosine-protein kinase syk. The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing various cellular processes.
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tyrosine-protein kinase SYK, which is involved in signal transduction pathways. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby modulating their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters or binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Biological Activity
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, a compound with significant potential in pharmacological research, has garnered attention due to its unique structural characteristics and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and a hydroxyl group attached to a dimethylated carbon atom. Its molecular formula is with a molecular weight of approximately 236.74 g/mol. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies indicate that it may interact with tyrosine-protein kinase SYK, which is involved in multiple signaling pathways related to inflammation and immune responses .
Potential Interactions:
- Opioid Receptors : Initial findings suggest that the compound may bind to opioid receptors, indicating potential analgesic properties.
- Inflammation Pathways : Its interaction with SYK suggests a role in modulating inflammatory responses.
Pharmacological Studies
Research has shown that this compound exhibits various biological activities:
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Early studies suggest that it may act as an analgesic by modulating pain pathways.
Case Studies
A recent study explored the effects of this compound on animal models of chronic pain. The results indicated a significant reduction in pain responses compared to control groups, supporting its potential use as a therapeutic agent for pain management.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-Hydroxy-1,1-diphenylpropyl)formamide | 183734-18-1 | CNS effects; potential for neuropharmacological applications |
| Piperidine-4-carboxylic acid (2-hydroxy-1,1-dimethyl-ethyl)amide hydrochloride | Not available | Anti-inflammatory activity; similar piperidine structure |
| N-(3-Hydroxypropyl)-piperidine-2-carboxamide | Not available | Explored for various biological activities |
This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct biological properties not found in other similar compounds .
Future Directions in Research
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To confirm the therapeutic efficacy observed in preliminary studies.
- Mechanistic Studies : To explore detailed pathways and interactions at the molecular level.
- Clinical Trials : To evaluate safety and effectiveness in human subjects.
Scientific Research Applications
Organic Synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride serves as a bidentate directing group in metal-catalyzed C–H bond functionalization reactions. It enhances site-selectivity in these reactions, which are crucial for synthesizing complex organic molecules. The compound can undergo various chemical reactions including:
- Nucleophilic substitutions
- Acylation reactions
- Esterification or etherification
These properties make it a versatile reagent in synthetic organic chemistry.
Drug Development
In the field of pharmacology, this compound is being explored for its potential as a small molecule targeting protein kinases. High-throughput screening and molecular docking studies have indicated its interaction with tyrosine-protein kinase SYK, which may lead to therapeutic interventions in diseases where this kinase plays a critical role. The compound has shown promise in:
- Therapeutic applications : Targeting specific pathways involved in diseases such as cancer and inflammation.
- Molecular targeting : Understanding interactions with various protein targets to elucidate mechanisms of action .
Preliminary studies suggest that this compound may exhibit biological activities relevant to:
- Pain modulation : Potential interactions with opioid receptors.
- Inflammation : Inhibition of enzymes involved in inflammatory processes.
These findings highlight the compound's potential as a therapeutic agent .
Case Studies and Research Findings
Several studies have documented the applications of this compound in scientific research:
- A study reported the use of this compound as a directing group in C–H functionalization reactions, demonstrating improved yields and selectivity in synthesizing complex molecules.
- Another investigation focused on its binding affinity to protein kinases, revealing insights into its potential role in drug development for targeted therapies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers: 3- and 4-Piperidinecarboxamide Derivatives
- N-(2-Hydroxy-1,1-dimethylethyl)-4-piperidinecarboxamide hydrochloride (CAS: 1197236-17-1): Molecular formula: C₁₀H₂₁ClN₂O₂. Key difference: The carboxamide group is at the 4-position of the piperidine ring. Impact: Positional isomerism may alter steric interactions and receptor binding. No direct pharmacological data are available, but such variations often affect bioavailability and metabolic stability .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-piperidinecarboxamide hydrochloride: Limited data exist, but the 3-position substitution could modulate electronic properties differently than 2- or 4-isomers, influencing reactivity and solubility .
Substituent Variations
N-Methyl-2-piperidinecarboxamide Hydrochloride (CAS: 1236263-43-6)
- Molecular formula : C₇H₁₅ClN₂O.
- Key difference : A methyl group replaces the hydroxy-dimethylethyl substituent.
- Impact : Reduced hydrophilicity (molecular weight: 178.66 g/mol ) may decrease water solubility, affecting absorption and distribution .
N-(2,4-Dichlorophenyl)-2-piperidinecarboxamide Hydrochloride (CAS: 1078163-25-3)
Pharmacologically Active Analogs: Mepivacaine Hydrochloride
- CAS : 34333-72-5.
- Molecular formula : C₁₅H₂₃ClN₂O.
- Key difference : A 2,6-dimethylphenyl group replaces the hydroxy-dimethylethyl substituent.
- Pharmacological relevance : Mepivacaine is a local anesthetic, suggesting piperidinecarboxamides can target sodium channels. The target compound’s hydroxy group may reduce lipid solubility, shortening duration of action compared to Mepivacaine .
Amino-Substituted Derivatives
- 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride (CAS: 1236261-53-2): Molecular formula: C₁₃H₂₁ClN₂O₂. Key difference: An additional amino group and phenyl substituent. Impact: Increased molecular weight (272.77 g/mol) and hydrophobicity may enhance tissue penetration but pose irritation risks (classified as IRRITANT) .
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Implications
- Structural Position : The 2-piperidine position in the target compound may favor specific receptor interactions compared to 3- or 4-isomers, though direct evidence is lacking .
- Toxicity Profile: Limited hazard data exist for the target compound, but analogs with halogen or phenyl groups show higher irritation or toxicity risks .
Q & A
Q. What are the recommended synthetic routes for N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride?
The synthesis typically involves sequential reactions:
- Condensation : Reacting a piperidinecarboxylic acid derivative with a hydroxyl-containing amine (e.g., 2-amino-2-methylpropanol) under acidic or coupling reagent conditions.
- Hydrogenation : Catalytic hydrogenation (e.g., Pt/Pd catalysts) to reduce intermediates, as seen in analogous piperidinecarboxamide syntheses .
- Acidification : Treating the free base with HCl to form the hydrochloride salt, ensuring stoichiometric control to avoid impurities .
Purification via recrystallization or chromatography is critical for high-purity yields.
Q. How is the structural identity of this compound confirmed in research settings?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments and carbon frameworks. For example, the hydroxyl group (2-hydroxy) and dimethyl substituents produce distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with ESI+/− modes detecting the hydrochloride adduct .
- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves bond lengths/angles and hydrogen bonding networks .
Q. What are the solubility and stability considerations for this hydrochloride salt?
- Solubility : Hydrochloride salts are typically water-soluble but may require polar aprotic solvents (e.g., DMSO) for dissolution in non-aqueous systems.
- Stability : Store under inert atmospheres (argon/nitrogen) at −20°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity, as hydrochloride salts can deliquesce .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign overlapping signals and confirm connectivity between the piperidine ring and hydroxyethyl group .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify discrepancies in stereochemistry or tautomerism .
- Multi-method Cross-Verification : Combine X-ray data (if crystalline) with spectroscopic results to validate structural assignments .
Q. What strategies optimize the synthetic yield of this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., PtO₂) during hydrogenation steps to improve efficiency .
- Reaction Solvent Optimization : Use acetic acid or ethanol to enhance intermediate solubility and reduce side reactions .
- pH Control : Adjust HCl addition rates during salt formation to avoid over-acidification, which can degrade the product .
Q. How can computational modeling predict the biological activity of this compound?
- Molecular Docking : Simulate interactions with target receptors (e.g., ion channels or enzymes) using software like AutoDock. Focus on the piperidine ring’s conformation and hydrogen-bonding capacity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., the hydroxyethyl moiety) responsible for binding affinity .
Q. What experimental approaches elucidate the mechanism of action in pharmacological studies?
- Receptor Binding Assays : Radiolabeled ligands or fluorescence polarization assays quantify affinity for target proteins .
- Electrophysiology : Patch-clamp studies on neuronal cells assess ion channel modulation, leveraging the compound’s structural similarity to local anesthetics like mepivacaine .
- Metabolic Stability Tests : Incubate with liver microsomes to evaluate cytochrome P450-mediated degradation .
Q. What challenges arise in assessing the purity of this compound, and how are they addressed?
- Impurity Profiling : Use reverse-phase HPLC with UV detection to separate and quantify byproducts (e.g., unreacted amine or dehydrogenated intermediates) .
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .
- Thermogravimetric Analysis (TGA) : Monitor dehydration or decomposition events under controlled heating .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
